Phytosterols, including campesterol, have been reported to have chemopreventive effects . .
Phytosterols have anti-inflammatory properties . They could potentially be used in the treatment or prevention of diseases associated with inflammation.
Phytosterols also have antioxidant properties . They can help protect the body’s cells against damage from free radicals.
A study reported a decrease in blood glucose levels in mice fed with 0.3% 5-campestenone, a derivative of campesterol, after eight weeks .
Phytosterols have been reported to have antiatherosclerotic effects . They are mainly employed in functional food products designed to counteract cardiovascular disorders by lowering levels of ‘bad’ cholesterol .
Phytosterols have hepatoprotective properties . They could potentially be used in the treatment or prevention of liver diseases.
Campesterol can serve as a precursor to a wide range of steroid hormones due to its structural similarity to cholesterol. Anabolic steroids like testosterone and boldenone are among the compounds that can be biosynthesized from either cholesterol or phytosterols like campesterol through a process called steroidogenesis .
Campesterol is offered to people with osteoarthritis characterized by mild inflammation, cartilage destruction, and joint pain. It could be beneficial for other inflammatory conditions such as fibromyalgia, allergies, and sinusitis .
Phytosterol-enriched bread with or without curcumin has the potential to lower blood cholesterol .
Phytosterols, including campesterol, are used in poultry feed .
Campesterol is one of the ingredients for E number E499 . It is used as a food additive in many vegetables, fruits, nuts, and seeds .
A number of new genetic strains are currently being engineered with the goal of producing varieties high in campesterol and other plant sterols .
Campesterol is also found in dandelion coffee .
There is research on increasing campesterol synthesis by improving lipid content in engineered Yarrowia lipolytica .
Campesterol is a phytosterol, a type of plant-derived sterol that shares a similar chemical structure with cholesterol. It is classified as a 24-methylsterol, characterized by a hydroxyl group at the C-3 position of its steroid skeleton. The molecular formula for campesterol is , with a molecular weight of approximately 400.69 g/mol . Campesterol is naturally found in various plant sources, including vegetables, fruits, nuts, and seeds, albeit in low concentrations. Common sources include canola oil, corn oil, bananas, and pomegranates, where it can be present at levels ranging from 1 to 100 mg per 100 g of the edible portion .
The biosynthesis of campesterol occurs primarily through the mevalonate pathway, which begins with acetyl-CoA and progresses through several intermediate compounds like mevalonic acid before leading to squalene and ultimately campesterol . In laboratory settings, campesterol can also be synthesized from cholesterol or other phytosterols through chemical modifications such as hydrogenation or esterification.
Campesterol has several applications across different fields:
Recent studies have employed molecular docking simulations to investigate the interactions of campesterol derivatives with target proteins associated with bacterial infections. These studies aim to elucidate the binding affinities and mechanisms through which these compounds exert their antibacterial effects . Such research highlights the potential for developing new antimicrobial agents based on campesterol's structure.
Campesterol shares structural similarities with several other phytosterols and sterols. Here are some comparable compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Beta-Sitosterol | Similar backbone | More abundant in plant oils; known for similar lipid-lowering effects. |
Stigmasterol | Similar backbone | Has a double bond at C-22; used in traditional medicine. |
Cholesterol | Similar backbone | Animal sterol; crucial for cell membrane integrity but associated with cardiovascular diseases when elevated. |
24-Methylcholesterol | Similar backbone | Precursor in the biosynthesis of other sterols; found in certain plants. |
Brassicasterol | Similar backbone | Found mainly in cruciferous vegetables; has unique biological activities related to plant growth regulation. |
Campesterol's uniqueness lies in its specific methyl group at C-24 and its role as a precursor for anabolic steroids, which differentiates it from other phytosterols that may not share this characteristic or biological function .
Campesterol possesses the systematic International Union of Pure and Applied Chemistry nomenclature as (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol [1]. Alternative International Union of Pure and Applied Chemistry names include (24R)-ergost-5-en-3β-ol and (3β,24R)-ergost-5-en-3-ol [2] [3]. The molecular formula is C₂₈H₄₈O with a molecular weight of 400.69 grams per mole [1] [2] [3].
The compound exhibits multiple synonymous nomenclatures reflecting its structural characteristics. These include campesterin, 24-methylcholesterol, and Δ⁵-24-isoergosten-3β-ol [3] [4]. The Chemical Abstracts Service registry number is 474-62-4 [1] [2] [3].
Campesterol exists as a single predominant stereoisomeric form characterized by the 24R configuration at carbon-24, distinguishing it from other phytosterols [5]. The 24R stereochemistry indicates that the methyl group at position 24 assumes the rectus configuration when viewed according to Cahn-Ingold-Prelog priority rules [6]. This stereochemical specification is crucial for distinguishing campesterol from its potential 24S epimer, though the 24S form is not naturally occurring in significant quantities [6].
The sterol framework contains nine defined stereocenters with established absolute configurations [2]. The tetracyclic cyclopentanophenanthrene core maintains trans ring junctions, while the side chain at carbon-17 extends with β stereochemistry relative to the steroid ring system [7]. The hydroxyl group at carbon-3 adopts the β-orientation, positioning it above the plane of the steroid ring system [7].
Campesterol exhibits polymorphic behavior characteristic of sterol compounds, though detailed crystallographic studies remain limited compared to related sterols such as cholesterol [8] [9]. The compound forms crystalline structures through hydrogen bonding networks involving the hydroxyl group at carbon-3 and van der Waals interactions between the hydrophobic steroid frameworks [10].
The crystal engineering of phytosterols, including campesterol, has been investigated in the context of nutraceutical applications [11]. Campesterol participates in the formation of cocrystal solid solutions with β-sitosterol and stigmasterol, demonstrating its ability to adopt various crystalline arrangements depending on the presence of other phytosterols [11]. These multicomponent crystal systems represent a unique aspect of campesterol's solid-state behavior.
Conformational analysis of campesterol reveals significant flexibility in the side chain region while the steroid core remains relatively rigid [12]. The side chain at carbon-17 can adopt multiple conformations through rotation around the carbon-carbon bonds, particularly affecting the positioning of the terminal isopropyl group [12]. The preferred conformations are influenced by intramolecular interactions and crystal packing forces in the solid state.
The cyclopentanophenanthrene ring system maintains the chair-chair-chair-envelope conformations typical of steroid compounds [13]. The A and C rings adopt chair conformations, while the B ring also maintains a chair conformation. The D ring typically exhibits an envelope conformation with carbon-14 as the flap position [13].
X-ray crystallographic studies of related sterols provide insight into the expected structural parameters for campesterol [14]. The steroid ring system exhibits standard bond lengths and angles consistent with the established steroid framework. The carbon-carbon double bond between carbons 5 and 6 introduces planarity in this region of the molecule, affecting the overall molecular geometry [15].
Campesterol demonstrates well-defined thermal properties that reflect its crystalline nature and molecular structure. The melting point ranges from 156 to 160 degrees Celsius, with most literature sources reporting values within this narrow range [4] [16] [17] [18]. The most frequently cited melting point is 157.5 degrees Celsius [19] [20]. These values indicate the substantial intermolecular forces present in the crystalline solid, primarily arising from hydrogen bonding and van der Waals interactions.
The boiling point of campesterol has been estimated at 463.29 degrees Celsius under standard atmospheric pressure, though this represents a rough estimate due to the compound's tendency to decompose before reaching its boiling point [4] [17]. An alternative estimate places the boiling point between 489.00 and 490.00 degrees Celsius at 760 millimeters of mercury [20]. The high boiling point reflects the substantial molecular weight and extensive intermolecular interactions characteristic of sterol compounds.
The density of campesterol has been determined as 0.98 ± 0.1 grams per cubic centimeter at 20 degrees Celsius and 760 torr [4] [17] [18]. This density value is consistent with other sterol compounds and reflects the compact packing of the tetracyclic steroid framework. The relatively low density compared to many organic compounds results from the presence of the bulky side chain and the three-dimensional nature of the steroid ring system.
Table 1: Fundamental Thermodynamic Properties of Campesterol
Property | Value | Reference Conditions |
---|---|---|
Melting Point | 156-160°C | Standard Pressure |
Boiling Point | 463.29°C (estimated) | 760 mmHg |
Density | 0.98 ± 0.1 g/cm³ | 20°C, 760 Torr |
Molecular Weight | 400.69 g/mol | - |
Refractive Index | 1.5100 (estimated) | Standard Conditions |
The solubility characteristics of campesterol reflect its amphiphilic nature, with a hydrophobic steroid framework and a single hydroxyl group providing limited hydrophilicity. The compound exhibits marked preferential solubility in organic solvents compared to polar media [16] [17].
Campesterol demonstrates excellent solubility in chloroform, which serves as the preferred solvent for analytical and preparative applications [16] [17] [18]. The compound is also readily soluble in other halogenated solvents and aromatic hydrocarbons such as benzene and toluene [16]. Ether represents another suitable solvent for campesterol dissolution [16].
In alcoholic solvents, campesterol shows variable solubility depending on the alcohol chain length and branching. The compound exhibits sparingly soluble behavior in methanol, requiring sonication for complete dissolution [17] [18]. Ethanol provides better solvation than methanol, though complete dissolution may require elevated temperatures [21] [22]. Higher alcohols such as butanol and isopropanol generally provide enhanced solubility compared to the lower alcohols [23].
The LogP value for campesterol has been estimated at 9.97, indicating extremely high hydrophobicity [18]. This high partition coefficient reflects the overwhelming contribution of the hydrophobic steroid framework relative to the single hydroxyl group. Water solubility is consequently extremely limited, with the compound being essentially insoluble in aqueous media under standard conditions [24] [22].
Table 2: Solubility Profile of Campesterol in Various Solvents
Solvent Class | Representative Solvents | Solubility Characteristics |
---|---|---|
Halogenated | Chloroform, Dichloromethane | Readily Soluble |
Aromatic | Benzene, Toluene | Readily Soluble |
Alcohols | Methanol, Ethanol | Sparingly to Moderately Soluble |
Ethers | Diethyl Ether, THF | Readily Soluble |
Polar Protic | Water | Practically Insoluble |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of campesterol through characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance analysis reveals distinctive signals that confirm the steroid framework and side chain structure [15].
The ¹H nuclear magnetic resonance spectrum of campesterol in deuterated chloroform exhibits several diagnostic signals [15]. The olefinic proton at carbon-6 appears as a multiplet at approximately δ 5.51 parts per million, confirming the presence of the Δ⁵ double bond characteristic of this sterol class [15]. The hydroxyl proton at carbon-3 produces a signal at δ 4.53 parts per million [15]. The methine proton adjacent to the hydroxyl group (H-3) appears as a multiplet at δ 3.53 parts per million [15].
The aliphatic region contains multiple overlapping signals corresponding to the steroid ring methylene and methine protons. Notable signals include methyl groups at various positions: δ 0.83 parts per million (H-18), δ 0.67 parts per million (H-19), δ 0.81 parts per million (H-21), δ 0.77 parts per million (C-26), δ 0.80 parts per million (H-27), and δ 0.66 parts per million (C-28) [15].
¹³C nuclear magnetic resonance spectroscopy provides complementary structural information through carbon chemical shifts [15]. The olefinic carbons appear at δ 145.43 parts per million (C-5) and δ 121.94 parts per million (C-6), confirming the double bond position [15]. The carbon bearing the hydroxyl group (C-3) resonates at δ 72.03 parts per million [15]. The remaining carbons appear in the aliphatic region with chemical shifts characteristic of their respective environments within the steroid framework [15].
Infrared spectroscopy reveals characteristic functional group absorptions [25]. The hydroxyl group produces a broad absorption band in the region of 3650-3400 wavenumbers per centimeter [25]. The carbon-hydrogen stretching vibrations of the aliphatic framework appear in the region of 2960-2850 wavenumbers per centimeter [25]. The carbon-carbon double bond stretch appears as a weaker absorption around 1680-1620 wavenumbers per centimeter [25].
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the steroid structure [26] [15]. Under electron impact ionization conditions, campesterol exhibits a molecular ion peak at mass-to-charge ratio 400, corresponding to the molecular weight [15]. Characteristic fragment ions appear at mass-to-charge ratios of 367, 316, 289, 255, 213, 173, 145, 109, 81, and 43, reflecting typical steroid fragmentation pathways [15].
Campesterol exhibits variable stability depending on environmental conditions, with particular sensitivity to oxidative processes and thermal stress. The compound demonstrates susceptibility to degradation under conditions involving elevated temperatures, oxygen exposure, and certain solvent environments [27] [28] [29].
Thermal stability studies reveal that campesterol undergoes significant degradation when exposed to elevated temperatures in the presence of oxygen [27] [29] [30]. At 180 degrees Celsius, campesterol shows higher susceptibility to thermal degradation compared to cholesterol but similar behavior to other phytosterols such as β-sitosterol [29] [30]. The degradation follows a logarithmic kinetic model with correlation coefficients ranging from 0.907 to 0.979 [29] [30].
Comparative thermal stability studies demonstrate that campesterol exhibits approximately 20 percent higher susceptibility to oxidation compared to β-sitosterol under identical experimental conditions [27]. This increased reactivity may result from structural differences affecting the accessibility of reactive sites or the stability of intermediate oxidation products [28]. After 360 minutes at 180 degrees Celsius, campesterol degradation reaches approximately 94.34 percent [29].
The oxidation of campesterol proceeds through multiple pathways, generating various oxidation products [28] [29]. The primary oxidation products include 7-ketocampesterol, 7α-hydroxycampesterol, 7β-hydroxycampesterol, 5,6β-epoxycampesterol, 5,6α-epoxycampesterol, and triol derivatives [29]. The 7-keto derivative represents the most abundant oxidation product throughout the degradation process [29].
Environmental factors significantly influence campesterol stability [31]. Photooxidation processes mediated by singlet oxygen contribute to sterol degradation in natural environments [31]. The compound shows susceptibility to both autoxidation and photooxidation pathways, with the relative importance of each pathway depending on specific environmental conditions [31].
The presence of unsaturated lipid matrices provides protective effects against campesterol degradation during thermal treatment [28]. This protective mechanism operates through competition for available oxygen and potential physical protection of the sterol molecules [28]. The kinetic constants for degradation decrease progressively with increasing unsaturation levels in the surrounding lipid environment [28].
Stability in different solvent systems varies considerably based on solvent polarity and reactivity [32] [33]. Storage under inert atmospheres and reduced temperatures significantly enhances stability [34]. The compound demonstrates enhanced stability when stored at 2-8 degrees Celsius under nitrogen or argon atmospheres [34].
Table 3: Environmental Stability Factors for Campesterol
Environmental Condition | Stability Effect | Degradation Rate |
---|---|---|
Thermal Stress (180°C) | High Degradation | ~94% after 360 min |
Oxygen Exposure | Moderate to High | Variable |
Light Exposure | Moderate Degradation | Photooxidation dependent |
Inert Atmosphere | Enhanced Stability | Minimal degradation |
Low Temperature Storage | High Stability | <2% degradation |
Irritant